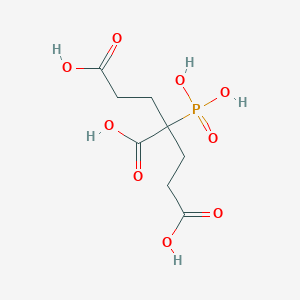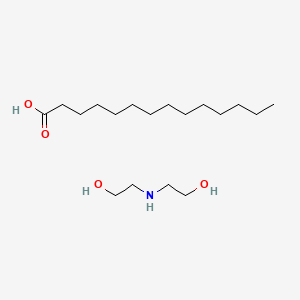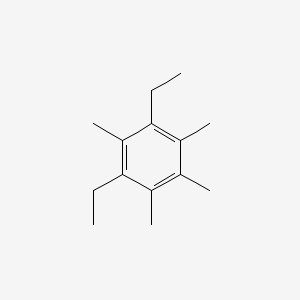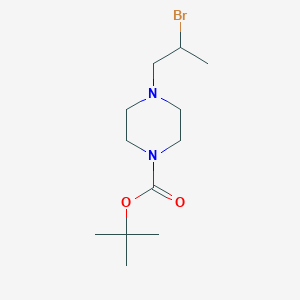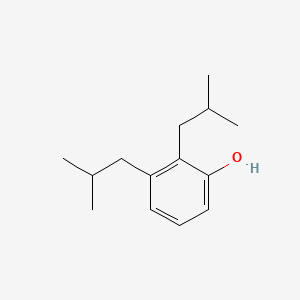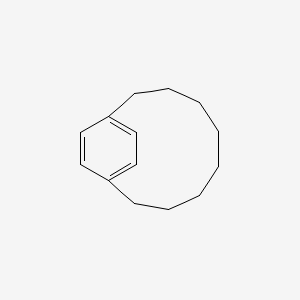
Bicyclo(8.2.2)tetradeca-10,12,13-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(8.2.2)tetradeca-10,12,13-triene: is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol It features a bicyclic structure with three double bonds, making it a triene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo(8.2.2)tetradeca-10,12,13-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Bicyclo(8.2.2)tetradeca-10,12,13-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated bicyclic compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry: Bicyclo(8.2.2)tetradeca-10,12,13-triene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Bicyclo(8.2.2)tetradeca-10,12,13-triene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Bicyclo(8.2.2)tetradeca-1(13),10(14),11-trien-4-ol:
Bicyclo(8.2.2)tetradeca-1(13),5,10(14),11-tetraen-4-one: This compound includes a ketone functional group, providing different chemical properties and reactivity.
Uniqueness: Bicyclo(8.2.2)tetradeca-10,12,13-triene is unique due to its specific arrangement of double bonds and bicyclic structure. This configuration provides distinct reactivity and potential for various applications in scientific research and industry .
Properties
CAS No. |
4685-74-9 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
bicyclo[8.2.2]tetradeca-1(12),10,13-triene |
InChI |
InChI=1S/C14H20/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h9-12H,1-8H2 |
InChI Key |
MRXWAPISZASESC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2=CC=C(CCC1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)

![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
